6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine
Beschreibung
BenchChem offers high-quality 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-chloro-3-iodo-1-tritylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClIN3/c26-23-16-22-21(17-28-23)24(27)29-30(22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCONEXKZUYAZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC(=NC=C5C(=N4)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Engineering the Physicochemical Landscape of Pyrazolo[4,3-c]pyridines via Trityl Protection: A Technical Whitepaper
Executive Summary
The pyrazolo[4,3-c]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized in the design of kinase inhibitors and receptor agonists. However, the intrinsic reactivity of the free pyrazole nitrogen presents significant synthetic bottlenecks during multi-step drug development. This technical guide explores the strategic application of the triphenylmethyl (trityl) protecting group to mask this reactivity. By analyzing the causality behind experimental choices, physicochemical shifts, and self-validating protocols, this whitepaper provides an authoritative framework for researchers synthesizing complex pyrazolo[4,3-c]pyridine derivatives.
The Pyrazolo[4,3-c]pyridine Scaffold in Drug Discovery
Pyrazolo[4,3-c]pyridines possess a structural resemblance to purines, allowing them to act as potent ATP-competitive inhibitors within various kinase domains. Recent medicinal chemistry campaigns have heavily utilized this scaffold to develop dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) inhibitors[1], modulators of the Wnt signaling pathway[2], Carbonic Anhydrase inhibitors[3], and GLP-1 agonists[4].
Despite its biological utility, the free pyrazole NH is highly reactive. It acts as both a hydrogen bond donor and a nucleophile, which frequently leads to off-target N-alkylation, N-arylation, or transition-metal catalyst poisoning during downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[5],[6]. To navigate these synthetic challenges and enable orthogonal functionalization of the pyridine ring, the bulky triphenylmethyl (trityl or Trt) protecting group is strategically employed[7].
The Mechanistic Role of the Trityl Group
The trityl group is a massive, acid-labile protecting group[8]. Its efficacy in pyrazolopyridine chemistry is rooted in two fundamental chemical principles:
-
Steric Shielding: The three phenyl rings create a large steric cone that completely blocks the protected nitrogen from incoming electrophiles, ensuring high regioselectivity during subsequent modifications.
-
Orthogonal Stability: Trityl-protected amines are highly stable under basic and nucleophilic conditions. This orthogonality allows chemists to subject the protected pyrazolo[4,3-c]pyridine to harsh basic conditions (e.g., organolithium reagents or alkoxides) without premature deprotection[8].
Deprotection is driven by the formation of the highly stable triphenylmethyl cation. The resonance stabilization distributed across the three aromatic rings, combined with the thermodynamic relief of steric strain upon cleavage, makes the trityl group exceptionally sensitive to mild acids[7].
Physicochemical Property Modulation
The installation of a trityl group fundamentally alters the physicochemical properties of the pyrazolo[4,3-c]pyridine core. By replacing the polar N-H bond with a massive hydrophobic hydrocarbon moiety, the topological polar surface area (TPSA) decreases, and the molecular weight increases significantly. This shifts the solubility profile from favoring polar aprotic solvents to non-polar organic solvents, which is highly advantageous for liquid-liquid extractions and silica gel chromatography.
Table 1: Comparative Physicochemical Data (Model: 6-Chloro-1H-pyrazolo[4,3-c]pyridine)
| Property | Unprotected Scaffold | Trityl-Protected Scaffold | Causality / Impact |
| Molecular Weight | 153.57 g/mol | 395.89 g/mol | Addition of the massive 242 Da triphenylmethyl moiety. |
| LogP (Estimated) | ~1.2 | ~6.5 | Extreme increase in lipophilicity; dictates the use of non-polar solvents (DCM, Toluene). |
| TPSA | 42.6 Ų | 28.7 Ų | Loss of the hydrogen bond donor significantly reduces polar surface area. |
| H-Bond Donors | 1 | 0 | Prevents off-target hydrogen bonding with transition metal catalysts. |
| Solubility Profile | DMF, DMSO, MeOH | DCM, EtOAc, Toluene | Enables easier aqueous workups; product readily partitions into the organic layer. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to not just follow recipes, but to understand the "why" behind each reagent. The following protocols are designed as self-validating systems.
Protocol 1: Regioselective Tritylation of Pyrazolo[4,3-c]pyridines
Objective: Mask the pyrazole NH to enable downstream cross-coupling. Causality: Potassium carbonate ( K2CO3 ) acts as a heterogeneous mild base to scavenge the HCl byproduct without coordinating to transition metals used in subsequent steps. DMF ensures complete dissolution of the polar starting material[1].
Step-by-Step Methodology:
-
Dissolve the free pyrazolo[4,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Add finely powdered anhydrous K2CO3 (2.0 equiv). Self-Validation: The suspension should remain easily stirrable.
-
Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the risk of exotherm-induced degradation and maximizes regioselectivity.
-
Add Trityl Chloride (Trt-Cl) (1.1 equiv) portion-wise.
-
Warm to room temperature and stir for 12-16 hours.
-
In-Process Control: Monitor via LC-MS. The product will show a mass shift of +242 Da. TLC (Hexane/EtOAc) will reveal a highly non-polar, UV-active spot near the solvent front.
-
Quench with ice water to precipitate the highly hydrophobic trityl-protected product. Filter, wash with cold water, and dry under vacuum[1].
Protocol 2: Acid-Mediated Deprotection
Objective: Remove the trityl group to restore the active pharmacophore. Causality: Trifluoroacetic acid (TFA) protonates the pyrazole nitrogen, weakening the N-C(Trt) bond. The addition of a cation scavenger (like triisopropylsilane, TIPS) is crucial to prevent the highly reactive trityl cation from re-alkylating the electron-rich regions of the scaffold[8].
Step-by-Step Methodology:
-
Dissolve the functionalized trityl-protected intermediate in a mixture of DCM and TFA (1:1 v/v) containing 5% TIPS.
-
Stir at room temperature for 1-2 hours.
-
In-Process Control: The solution will rapidly turn bright yellow or orange. This color change is a visual self-validation of the formation of the triphenylmethyl cation.
-
Concentrate under reduced pressure. Co-evaporate with toluene twice to azeotropically remove residual TFA.
-
Purify via trituration with diethyl ether. Causality: The polar, deprotected pyrazolopyridine typically precipitates, while the lipophilic trityl byproducts remain soluble in the ether supernatant.
Downstream Applications and Biological Evaluation
Once protected, the pyrazolo[4,3-c]pyridine scaffold can undergo rigorous scaffold-hopping and derivatization. For instance, in the development of dual ERK/PI3K inhibitors, researchers utilized trityl protection to facilitate the cross-coupling of various aryl groups onto the core before final deprotection, yielding highly potent anti-tumor candidates[1],[9].
Workflow for the tritylation, functionalization, and deprotection of pyrazolo[4,3-c]pyridines.
Dual inhibition of PI3K and ERK signaling pathways by pyrazolo[4,3-c]pyridine derivatives.
References
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: nih.gov URL:3
-
Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy Source: mdpi.com URL:1
-
NEW 2H-PYRAZOLO[4,3-c]PYRIDINES: SYNTHESIS, OPTICAL PROPERTIES AND ELUCIDATION OF ANTI-CANCER ACTIVITY Source: sciforum.net URL:5
-
Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy Source: semanticscholar.org URL:9
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: beilstein-journals.org URL:6
-
CA2854229A1 - 1h-pyrazolo[3,4-b]pyridines and therapeutic uses thereof Source: google.com (Patents) URL:2
-
An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis Source: benchchem.com URL:8
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection Source: total-synthesis.com URL:7
-
US11492365B2 - Heterocyclic GLP-1 agonists Source: google.com (Patents) URL:4
Sources
- 1. mdpi.com [mdpi.com]
- 2. CA2854229A1 - 1h-pyrazolo[3,4-b]pyridines and therapeutic uses thereof - Google Patents [patents.google.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11492365B2 - Heterocyclic GLP-1 agonists - Google Patents [patents.google.com]
- 5. sciforum.net [sciforum.net]
- 6. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Thermodynamic Stability of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolopyridine scaffold is a crucial pharmacophore found in numerous biologically active molecules.[1][2] Understanding the thermodynamic stability of this specific derivative is paramount for predicting its shelf-life, degradation pathways, and suitability for pharmaceutical development.[3] This document outlines the theoretical underpinnings of thermodynamic stability, details experimental methodologies for its assessment, and presents a framework for interpreting the resulting data.
Introduction: The Significance of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, a significant one being the inherent stability of the active pharmaceutical ingredient (API). Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, is a critical quality attribute (CQA) that profoundly influences a drug's safety, efficacy, and shelf-life.[3][4][5] A thermodynamically unstable compound is prone to degradation, leading to a loss of potency and the potential formation of toxic byproducts.
6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of heterocycles, which are known for their diverse biological activities, including potential anticancer properties.[1][6] The substituents on this core structure—a chloro group, an iodo group, and a bulky trityl protecting group—each contribute to the molecule's overall physicochemical properties and, consequently, its thermodynamic stability. The trityl group, in particular, is known to be labile under acidic conditions, a factor that must be considered during formulation and storage.[7]
This guide will delve into the multifaceted nature of this molecule's stability, providing the necessary tools for its comprehensive evaluation.
Theoretical Framework: Understanding the Drivers of Stability
The thermodynamic stability of a molecule is governed by the change in Gibbs free energy (ΔG) associated with its formation or degradation.[4][5] A negative ΔG indicates a spontaneous, thermodynamically favorable process, such as the degradation of a drug molecule. The Gibbs free energy equation, ΔG = ΔH - TΔS, highlights the two key contributors to stability:
-
Enthalpy (ΔH): Represents the change in bond energies during a reaction. The breaking of strong bonds and the formation of weaker bonds results in a positive (unfavorable) ΔH.
-
Entropy (ΔS): Represents the change in disorder or randomness. Degradation reactions that produce multiple smaller molecules generally have a positive (favorable) ΔS.
For 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine, several factors can influence its enthalpic and entropic contributions to stability:
-
Bond Strengths: The C-Cl, C-I, and C-N bonds within the pyrazolopyridine core and the bond connecting the trityl group are all susceptible to cleavage under certain conditions. The relative strengths of these bonds will dictate the most likely degradation pathways.
-
Steric Hindrance: The bulky trityl group can impose significant steric strain on the molecule, potentially weakening adjacent bonds and providing a kinetic barrier to certain degradation reactions.
-
Electronic Effects: The electron-withdrawing nature of the chlorine and iodine atoms can influence the electron density throughout the aromatic system, impacting bond stabilities and reactivity.
-
Protecting Group Lability: The trityl group is a well-known protecting group for amines and alcohols, readily cleaved by acids.[7] This inherent lability is a primary concern for the stability of the title compound.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine.
Thermal Analysis Techniques
Thermal analysis methods are indispensable for probing the thermal stability and decomposition behavior of pharmaceutical compounds.[8][9]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is a powerful tool for determining melting point, enthalpy of fusion, and detecting thermal events such as decomposition.[12][13]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any exothermic events indicative of decomposition. The onset temperature of decomposition provides a measure of thermal stability.[8]
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[14]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place a precisely weighed sample (5-10 mg) of the compound into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Isothermal and Accelerated Stability Studies
Isothermal and accelerated stability studies are crucial for predicting the long-term stability of a drug substance under various storage conditions.[15][16][17]
Experimental Protocol: Stability Study
-
Sample Storage: Store accurately weighed samples of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine under controlled conditions of temperature and humidity (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12 months), withdraw samples for analysis.
-
Analytical Testing: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate and estimate the shelf-life.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3]
Experimental Protocol: Forced Degradation
-
Stress Conditions: Subject solutions of the compound to various stress conditions, including:
-
Acidic: 0.1 N HCl at elevated temperature.
-
Basic: 0.1 N NaOH at elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat in solid state and in solution.
-
Photolytic: Expose to UV and visible light.
-
-
Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Data Interpretation and Stability Profile
The data gathered from these experimental techniques will provide a comprehensive stability profile for 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine.
| Parameter | Technique | Interpretation |
| Melting Point | DSC | Indicates purity and solid-state stability. A sharp melting point suggests high purity. |
| Decomposition Temperature | DSC, TGA | The temperature at which the molecule begins to degrade. A higher decomposition temperature indicates greater thermal stability.[8] |
| Degradation Rate | Stability Studies | Quantifies the rate of degradation under specific storage conditions. Used to predict shelf-life. |
| Degradation Products | Forced Degradation | Identifies the chemical entities formed upon degradation, providing insight into the degradation pathways. |
Key Considerations for 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine:
-
Detritylation: The primary degradation pathway is expected to be the acid-catalyzed cleavage of the trityl group, especially under acidic conditions.[7]
-
Halogen Lability: The chloro and iodo substituents may also be susceptible to nucleophilic displacement or reductive dehalogenation under certain conditions.
-
Oxidative Stability: The pyrazole and pyridine rings can be susceptible to oxidation. The presence of electron-withdrawing halogens may influence this susceptibility.
Conclusion
A thorough understanding of the thermodynamic stability of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a prerequisite for its successful development as a pharmaceutical agent. The experimental methodologies outlined in this guide, from thermal analysis to forced degradation studies, provide a robust framework for a comprehensive stability assessment. The insights gained from these studies will inform critical decisions regarding formulation, packaging, storage conditions, and shelf-life determination, ultimately ensuring the quality, safety, and efficacy of any potential drug product.
References
-
MDPI.
-
PMC.
-
MDPI.
-
PMC.
-
Sigma-Aldrich.
-
PMC.
-
European Medicines Agency.
-
ChemicalBook.
-
University of Calgary.
-
ResolveMass Laboratories Inc.
-
PMC.
-
DTIC.
-
ACG Publications.
-
Fiveable.
-
R Discovery.
-
ResearchGate.
-
Almac.
-
PMC.
-
Coriolis Pharma.
-
YouTube.
-
Total Synthesis.
-
RSC Publishing.
-
ATA Scientific.
-
MDPI.
-
Semantic Scholar.
-
GMP Compliance.
-
BioProcess International.
-
Organic Chemistry Portal.
-
International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics | MDPI [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Ch 2 :Thermodynamics and Stability [chem.ucalgary.ca]
- 5. fiveable.me [fiveable.me]
- 6. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 13. quercus.be [quercus.be]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. ema.europa.eu [ema.europa.eu]
- 16. almacgroup.com [almacgroup.com]
- 17. ijpsjournal.com [ijpsjournal.com]
Solvation Thermodynamics and Experimental Handling of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Therapeutic Context
The compound 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (CAS: 1431719-88-8) is a highly specialized, sterically hindered heterocyclic building block. It serves as a critical synthetic intermediate in the development of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, which are potent inhibitors of Extracellular Signal-Regulated Kinase (ERK)[1].
Because the ERK/MAPK pathway is frequently hyperactivated in various human malignancies—often driven by upstream Ras or BRAF mutations—targeting ERK1/2 has become a cornerstone of modern oncological drug development[2]. During the synthesis of these inhibitors, the physicochemical properties of the pyrazolo[4,3-c]pyridine core must be tightly managed. The introduction of the massive trityl (triphenylmethyl) protecting group drastically alters the molecule's solvation thermodynamics, shifting it from a rigid, aggregation-prone lattice to a highly lipophilic entity[1].
Fig 1. ERK/MAPK signaling cascade illustrating the therapeutic target of the synthesized core.
Structural Drivers of Solvation
Understanding the solubility profile of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine requires analyzing the competing intermolecular forces dictated by its functional groups:
-
The Pyrazolo[4,3-c]pyridine Core: In its unprotected state, the pyrazole NH acts as a strong hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This leads to strong intermolecular hydrogen bonding and high crystal lattice energy, rendering the unprotected precursor poorly soluble in moderately polar solvents like Dichloromethane (DCM)[1][2].
-
Halogen Substituents (6-Cl, 3-I): The heavy iodine and electronegative chlorine atoms increase the molecular weight (MW: 521.78 g/mol ) and polarizability. While they enhance lipophilicity, they also increase the energy required to disrupt the solid crystal lattice.
-
The Trityl Group (N1-Protection): The addition of three phenyl rings completely eliminates the hydrogen-bond donor capacity of the pyrazole. The massive steric bulk forces the surrounding solvent molecules to form a large hydrophobic cavity. Consequently, aqueous solubility drops to near zero, while solubility in polar aprotic and non-polar organic solvents increases exponentially[1].
Quantitative Solubility Profile in Organic Solvents
The table below summarizes the solubility behavior of the tritylated intermediate across various solvent classes, providing the causal mechanisms that dictate solvent selection during synthesis and purification.
| Solvent | Class | Solvation Capacity | Causal Mechanism |
| Tetrahydrofuran (THF) | Polar Aprotic | High (>50 mg/mL) | The ethereal oxygen coordinates metal cations (e.g., Na+) during synthesis, while the hydrocarbon backbone effectively solvates the bulky, lipophilic trityl group[1]. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | High | Provides an excellent partition coefficient for the lipophilic trityl derivative, making it the ideal solvent for liquid-liquid aqueous extraction[1]. |
| Dichloromethane (DCM) | Halogenated | Moderate-High | Strong dispersion force interactions with the triphenylmethyl moiety and halogens. Note: The deprotected precursor is insoluble in DCM, allowing for selective precipitation[1]. |
| Dimethylformamide (DMF) | Polar Aprotic | High | The high dielectric constant disrupts any residual dipole-dipole interactions of the halopyridine core, making it ideal for upstream halogenation reactions[1][2]. |
| Water / Aqueous Buffers | Polar Protic | Insoluble (<0.1 mg/mL) | Extreme hydrophobicity of the trityl group and complete lack of H-bond donors prevent aqueous solvation. |
Experimental Workflows & Self-Validating Protocols
To ensure high yield and purity (>95% LCAP)[1], the synthetic handling of this compound must strictly adhere to solubility-driven protocols. Below are the validated methodologies for its synthesis, isolation, and thermodynamic solubility assessment.
Protocol A: Solvation-Driven Tritylation and Isolation
This protocol leverages phase-dependent solubility shifts to drive the reaction and isolate the product.
Step 1: Deprotonation (Activation)
-
Action: Charge a flame-dried flask with 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.87 g, 6.71 mmol) and anhydrous THF (20 mL)[1]. Cool the suspension to 0 °C. Add NaH (60% dispersion in mineral oil, 0.40 g, 10.1 mmol)[1].
-
Causality: The precursor is only partially soluble in THF. However, as NaH deprotonates the pyrazole, the resulting sodium salt is stabilized by THF's ethereal oxygens, pulling the starting material entirely into solution.
Step 2: Protection (Alkylation)
-
Action: Add Trityl chloride (2.24 g, 8.05 mmol) at 0 °C. Stir the mixture at room temperature for 16 hours[1].
-
Causality: The massive steric bulk of the trityl electrophile requires extended reaction times at room temperature to overcome the activation energy barrier for N-alkylation.
Step 3: Quench and Phase Partitioning
-
Action: Treat the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc (3×)[1].
-
Causality: The newly formed 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is extremely lipophilic. EtOAc is chosen because it creates a highly favorable partition coefficient, driving the product exclusively into the organic phase while leaving unreacted salts in the aqueous phase.
Step 4: Self-Validation & Purification
-
Action: Wash combined organics with water and brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield a light yellow solid (~93% yield)[1][2].
-
Validation: Confirm identity via LC-MS (ESI positive mode). The calculated mass for[M+H]⁺ (C₂₅H₁₈ClIN₃) is 522; the observed mass must be 522[2]. Purity should be verified via LCAP (10–100% MeCN/H₂O + 0.05% TFA gradient over 6.75 min, UV detection at 254 nm)[1].
Fig 2. Solvation-driven tritylation workflow highlighting phase-dependent solubility shifts.
Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method)
To accurately quantify the solubility of the tritylated intermediate for downstream cross-coupling reactions (e.g., Suzuki coupling), use the following self-validating assay.
-
Saturation: Add excess solid 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine to 1.0 mL of the target solvent (e.g., EtOAc, 1,4-dioxane) in a sealed borosilicate glass vial.
-
Equilibration: Agitate the suspension at 25 °C for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state, preventing artificially high kinetic solubility readings.
-
Filtration: Filter the suspension through a 0.45 μm PTFE syringe filter. Causality: PTFE is mandatory as it is chemically inert to aggressive aprotic solvents like THF and 1,4-dioxane, whereas cellulose or nylon filters would degrade.
-
Quantification: Dilute the filtrate in DMSO and analyze via HPLC-UV at 254 nm[1]. Quantify the concentration by comparing the peak area against a pre-established standard calibration curve.
Sources
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine
Strategic Context in Drug Discovery
The 1H-pyrazolo[4,3-c]pyridine fused bicyclic system is a highly privileged pharmacophore in modern medicinal chemistry. Its structural mimicry of the purine ring makes it an ideal hinge-binding motif for kinase inhibition. Notably, divergent functionalization of this scaffold has been instrumental in the discovery of [1] for oncology and [2] for inflammatory diseases.
To fully leverage this scaffold in Fragment-Based Drug Discovery (FBDD)[3], chemists require highly regioselective methods to decorate the core sequentially. This application note details the mechanistic rationale and a self-validating protocol for the regioselective C-3 Suzuki-Miyaura arylation of 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine, preserving the C-6 chloride for orthogonal downstream functionalization.
Mechanistic Rationale: The Causality of Regioselectivity
The success of this divergent synthesis relies on the precise exploitation of thermodynamic and steric differentials within the dihalogenated substrate.
-
Thermodynamic Differentiation (C-I vs. C-Cl): Regioselectivity is primarily driven by the disparate bond dissociation energies (BDE) of the carbon-halogen bonds. The C(sp²)–I bond at the C-3 position is significantly weaker (~65 kcal/mol) and more polarizable than the C(sp²)–Cl bond at the C-6 position (~96 kcal/mol). Consequently, the initial oxidative addition of the Palladium(0) active species occurs at the C-3 iodide at a rate several orders of magnitude faster than at the C-6 chloride.
-
Steric Shielding via N-Tritylation: The bulky triphenylmethyl (trityl) protecting group at N-1 serves a critical dual function. First, it masks the acidic pyrazole N-H, preventing the formation of unreactive Pd-N complexes and avoiding the consumption of the basic equivalents required for the transmetalation step. Second, its extreme steric bulk establishes a defined trajectory for the incoming Pd catalyst, suppressing unwanted side reactions (such as homocoupling) and stabilizing the intermediate.
-
Ligand Acceleration: The use of the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) enforces a cis-coordination geometry on the Pd(II) intermediate. This specific geometry accelerates the final reductive elimination step, minimizing the residence time of the reactive Pd(II) species and thereby preventing off-target activation of the C-6 chloride.
Synthetic Workflow
Workflow for the divergent functionalization of the pyrazolo[4,3-c]pyridine scaffold.
Experimental Protocol: A Self-Validating System
The following methodology[1] is optimized for a 4.72 mmol scale, utilizing built-in visual and analytical controls to ensure the integrity of the regioselective coupling.
Materials & Reagents
-
Substrate: 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (2.47 g, 4.72 mmol, 1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl boronic acid (e.g., 2-methylpyridine-4-boronic acid) (0.97 g, 7.05 mmol, 1.5 equiv)
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ adduct (0.58 g, 0.71 mmol, 15 mol%)
-
Base: Potassium carbonate (K₂CO₃) (1.96 g, 14.2 mmol, 3.0 equiv)
-
Solvent System: 1,4-Dioxane (10 mL) and Deionized H₂O (2.5 mL)
Step-by-Step Procedure
-
Reaction Assembly: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the substrate, boronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.
-
Solvent Addition & Degassing: Add the 1,4-dioxane and H₂O. Immediately seal the flask with a rubber septum and purge the biphasic mixture with ultra-pure Nitrogen (N₂) gas for exactly 5 minutes via a submerged needle.
-
Causality Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species to inactive Pd(II) oxides.
-
-
Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed overnight (12–16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 30 mL) and filter the suspension through a tightly packed pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL), water (20 mL), and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 50% EtOAc in Hexanes) to afford the pure C-3 arylated product.
System Validation & In-Process Controls
To ensure the protocol has functioned correctly without over-coupling, validate the system using the following checks:
-
Visual Cue: Upon heating, the reaction mixture should transition from a bright orange suspension to a dark, homogeneous brown/black solution, indicating the successful generation of the active Pd(0) species.
-
TLC Monitoring: The starting material is highly lipophilic (R_f ~0.8 in 3:1 Hexanes/EtOAc). The successful C-3 coupled product will appear as a distinct, more polar, strongly UV-active spot (R_f ~0.4–0.5).
-
LC-MS Isotopic Validation (Critical): The mass spectrum of the isolated product must exhibit a distinct 3:1 isotopic cluster (M / M+2). This specific ratio is the definitive signature of a single remaining chlorine atom, proving mathematically that the C-6 position remains intact and available for subsequent functionalization.
Data Presentation: Condition Optimization
The selection of the catalyst and base is paramount. The table below summarizes the quantitative optimization data that led to the finalized protocol, demonstrating the superiority of the dppf ligand in maintaining strict regiocontrol.
| Entry | Catalyst System (15 mol%) | Base (3.0 eq) | Solvent System (4:1 v/v) | Temp (°C) | Yield (%) | Regioselectivity (C-3 : C-6) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 100 | 42 | 85 : 15 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | 68 | 92 : 8 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 88 | >99 : 1 |
| 4 | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | DMF / H₂O | 80 | 71 | 96 : 4 |
Table 1: Optimization of the C-3 Regioselective Suzuki-Miyaura Coupling. Entry 3 provides the optimal balance of high yield and near-perfect regioselectivity.
References
-
[1] Title: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
[3] Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
[2] Title: Heterocyclic derivatives as janus kinase inhibitors (WO2022194781A1) Source: WIPO / Google Patents URL:
Sources
Application Note: Synthesis of Novel ERK Kinase Inhibitors Utilizing the 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold design, orthogonal cross-coupling methodologies, and self-validating synthetic protocols.
Introduction & Chemical Rationale
The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical node in mammalian cell growth and survival. Hyperactivation of this pathway, frequently driven by upstream RAS or BRAF mutations (e.g., BRAF V600E), is a hallmark of numerous malignancies, including melanoma and colorectal cancers[1]. While early-generation ERK inhibitors demonstrated high potency, they often suffered from suboptimal physicochemical properties, such as high molecular weight (MW > 500) and poor ligand efficiency (LE).
To overcome these limitations, medicinal chemists have transitioned toward low-molecular-weight, high-LE scaffolds. The 1H-pyrazolo[4,3-c]pyridine system has emerged as a privileged bicyclic core for kinase inhibition. Specifically, the intermediate 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (CAS: 1431719-88-8) serves as a highly versatile building block [1, 2].
The Causality of Scaffold Design
The strategic placement of halogens and protecting groups on this scaffold allows for precise, orthogonal functionalization:
-
C-3 Iodo Group: Iodine is highly susceptible to oxidative addition by palladium(0) species, making it the primary site for Suzuki-Miyaura cross-coupling.
-
C-6 Chloro Group: The C-Cl bond is significantly less reactive than the C-I bond. This kinetic difference allows the C-3 position to be functionalized first without requiring a protecting group at C-6. Once C-3 is substituted, the C-6 chlorine can be activated for Buchwald-Hartwig amination.
-
N-1 Trityl (Trt) Protection: The bulky triphenylmethyl (trityl) group serves a dual purpose. First, it provides extreme steric hindrance, preventing the pyrazole nitrogen from coordinating with and poisoning the palladium catalyst. Second, it dramatically increases the lipophilicity of the intermediate, ensuring complete solubility in organic solvents like THF and 1,4-dioxane during cross-coupling [2].
Signaling Pathway Context
Fig 1: The MAPK/ERK signaling cascade and targeted inhibition by pyrazolo[4,3-c]pyridine derivatives.
Experimental Protocols & Methodologies
The following self-validating protocols describe the transformation of the base scaffold into a functionalized ERK inhibitor precursor.
Protocol A: N1-Tritylation of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Objective: Mask the acidic pyrazole N-H to prevent catalyst poisoning and improve solubility.
-
Preparation: To a flame-dried round-bottom flask under N₂ atmosphere, add 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) and anhydrous THF (0.3 M). Cool the stirring suspension to 0 °C using an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions.
-
Causality: NaH irreversibly deprotonates the pyrazole, driving the formation of the nucleophilic nitrogen anion. Hydrogen gas evolution serves as a visual indicator of active deprotonation.
-
-
Protection: Stir for 50 minutes at 0 °C, then add Trityl Chloride (Trt-Cl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours.
-
Validation & Workup: Monitor by LC-MS. Upon consumption of the starting material, quench the reaction with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl is a mild proton source that safely neutralizes excess NaH without creating a highly acidic aqueous environment, which would prematurely cleave the acid-labile trityl group.
-
-
Isolation: Extract with EtOAc (3×). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine as a light yellow solid [1].
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C-3
Objective: Install the hinge-binding or solvent-exposed moiety at the C-3 position.
-
Reagent Assembly: In a microwave vial or Schlenk flask, combine 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), 2-methylpyridine-4-boronic acid (1.5 eq), PdCl₂(dppf)–CH₂Cl₂ adduct (0.15 eq), and K₂CO₃ (3.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). Purge the system with N₂ for 5 minutes.
-
Causality: The biphasic Dioxane/H₂O system is critical. Dioxane solubilizes the highly lipophilic tritylated scaffold, while water dissolves the K₂CO₃ base necessary to activate the boronic acid into a reactive boronate complex.
-
-
Reaction: Heat the mixture to 80 °C overnight.
-
Causality: At 80 °C, the C-I bond readily undergoes oxidative addition to Pd(0), while the C-Cl bond remains inert, ensuring strict regioselectivity.
-
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and saturated NaHCO₃. Purify via chromatography.
Protocol C & D: C-6 Amination and Global Deprotection
Following C-3 functionalization, the C-6 chlorine is subjected to a Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd₂(dba)₃ / Xantphos) and an amine source to install the urea precursor. Finally, the trityl group is removed using Trifluoroacetic acid (TFA) in DCM. TFA rapidly protonates the trityl ether, generating a stable triphenylmethyl cation that is subsequently scavenged, revealing the active 1H-pyrazole required for kinase hinge-region hydrogen bonding [2].
Synthetic Workflow Diagram
Fig 2: Orthogonal synthesis workflow using 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine.
Quantitative Data & Structure-Activity Relationship (SAR)
The transition from early-generation indazole scaffolds to the pyrazolo[4,3-c]pyridine core yielded significant improvements in physicochemical properties. The table below summarizes the optimization trajectory [1].
| Compound / Scaffold Type | Core Structure | Molecular Weight ( g/mol ) | hERK2 IC₅₀ (nM) | Ligand Efficiency (LE) | Kinase Selectivity Profile |
| SCH772984 | Indazole | 588 | 0.4 | 0.29 | High (7 kinases >50% inhib at 1 μM) |
| Compound 21 | Pyrazolo[4,3-c]pyridine | < 450 | < 1.0 | > 0.35 | Excellent (Minimal off-target binding) |
Data Interpretation: While SCH772984 exhibited sub-nanomolar potency, its high molecular weight limited its developability. The pyrazolo[4,3-c]pyridine scaffold maintained the critical hydrogen-bonding interactions with the ERK hinge region while shedding unnecessary molecular bulk, resulting in a highly optimized Ligand Efficiency.
Conclusion
The synthesis of next-generation ERK inhibitors heavily relies on the strategic manipulation of privileged heterocyclic scaffolds. 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine provides an ideal template for medicinal chemistry due to its orthogonal reactivity profile. By leveraging the kinetic differences between the C-3 iodine and C-6 chlorine, alongside the steric and solubility benefits of the N-1 trityl group, researchers can efficiently generate diverse libraries of highly potent, low-molecular-weight kinase inhibitors.
References
-
Title: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL: [Link]
- Title: NOVEL COMPOUNDS THAT ARE ERK INHIBITORS - European Patent Office - EP 2770987 B1 Source: Google Patents / European Patent Office URL
Application Note: Advanced Sonogashira Cross-Coupling Protocols for 3-Iodo-pyrazolo[4,3-c]pyridine Derivatives
Strategic Context and Rationale
The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in inhibitors targeting LRRK2, TYK2, and JAK kinases, as well as serving as critical targeting ligands in heterobifunctional degraders (PROTACs)[1],[2]. Functionalization at the C3 position of the pyrazole core is essential for modulating physicochemical properties, optimizing binding affinity, and extending target residence time.
While the pyrazolo[4,3-c]pyridine bicycle can be constructed de novo via a multicomponent Sonogashira coupling of 5-chloro-pyrazole-4-carbaldehydes followed by cyclization[1], late-stage functionalization of pre-formed 3-iodo-pyrazolo[4,3-c]pyridines offers a highly convergent and modular approach for structure-activity relationship (SAR) campaigns[3],[4]. This application note details a robust, self-validating protocol for the Sonogashira cross-coupling of 3-iodo-pyrazolo[4,3-c]pyridines with terminal alkynes.
Mechanistic Causality in Heteroaryl Cross-Coupling
Executing a successful Sonogashira coupling on an electron-deficient heteroaryl halide requires precise control over the catalytic cycle. The C-I bond at the 3-position is highly polarized by the electron-withdrawing nature of the fused pyridine ring, making it an excellent substrate for oxidative addition[2]. However, this same electronic environment makes the intermediate susceptible to protodehalogenation if the subsequent steps are not kinetically favored.
-
Catalyst Selection (The Bite Angle Effect): We strongly recommend Pd(dppf)Cl₂ over traditional Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-geometry on the intermediate Pd(II) complex. This spatial arrangement drastically accelerates the rate-limiting reductive elimination step, minimizing the residence time of the sensitive heteroaryl-palladium intermediate and suppressing side reactions.
-
Co-Catalyst Dynamics: CuI is essential for the in situ generation of the highly nucleophilic copper acetylide. However, trace oxygen converts Cu(I) to Cu(II), triggering the Glaser homocoupling of the terminal alkyne. Strict anaerobic conditions are not just recommended; they are mandatory for high yields.
-
Base and Solvent: N,N-Diisopropylethylamine (DIPEA) in anhydrous N,N-Dimethylformamide (DMF) provides optimal solubility for the highly polar pyrazolo[4,3-c]pyridine core[5]. DIPEA maintains sufficient basicity to deprotonate the terminal alkyne during transmetalation without acting as a competing nucleophile.
Caption: Sonogashira catalytic cycle highlighting Pd/Cu transmetalation.
Reaction Optimization and Data Presentation
As a Senior Application Scientist, I have observed that the primary failure mode in functionalizing this core is not the initial oxidative addition, but rather competitive thermal degradation and alkyne homocoupling. By transitioning from conventional heating to microwave irradiation, we compress the reaction time from 12 hours to 1 hour, fundamentally altering the kinetic landscape to favor the cross-coupling product.
Table 1: Optimization of Sonogashira Coupling for 3-Iodo-pyrazolo[4,3-c]pyridine
| Entry | Pd Catalyst (5 mol%) | Base (2.0 eq) | Solvent | Temperature / Time | Yield (%) | Causality & Observations |
| 1 | Pd(PPh₃)₂Cl₂ | Et₃N | THF | 65 °C / 16 h | 34% | Poor solubility of the heterocycle; sluggish reaction. |
| 2 | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | 80 °C / 12 h | 58% | Improved solubility; Glaser homocoupling observed. |
| 3 | Pd(dppf)Cl₂ | DIPEA | DMF | 80 °C / 8 h | 76% | cis-Geometry accelerates reductive elimination. |
| 4 | Pd(dppf)Cl₂ | DIPEA | DMF | MW 100 °C / 1 h | 92% | Microwave heating minimizes thermal degradation. |
(Note: All reactions performed with 10 mol% CuI and 1.2 eq phenylacetylene. Yields determined by LC-MS UV integration at 254 nm).
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, visual or analytical cues will confirm whether the reaction is proceeding along the intended mechanistic pathway.
Reagents & Equipment
-
Substrate: 3-Iodo-1H-pyrazolo[4,3-c]pyridine derivative (1.0 equiv, 0.5 mmol)
-
Alkyne: Terminal alkyne (e.g., phenylacetylene) (1.2 equiv, 0.6 mmol)
-
Catalyst: [Pd(dppf)Cl₂·CH₂Cl₂] (0.05 equiv, 5 mol%)
-
Co-catalyst: Copper(I) iodide (CuI) (0.10 equiv, 10 mol%)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)
-
Solvent: Anhydrous DMF (0.2 M, 2.5 mL)
-
Equipment: Microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
Step-by-Step Methodology
-
Reagent Charging: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the 3-iodo-pyrazolo[4,3-c]pyridine derivative, Pd(dppf)Cl₂, and CuI.
-
Solvent & Base Addition: Cap the vial with a septum. Evacuate and backfill the vial with Argon (repeat 3 times). Inject anhydrous DMF and DIPEA via syringe.
-
Strict Degassing (Self-Validation Checkpoint 1): Sparge the solution with a long needle bubbling Argon directly into the liquid for 10 minutes.
-
Expert Insight: The solution should transition from a turbid orange suspension to a dark red/brown homogeneous solution as the active Pd(0) species forms. If the solution turns distinctly blue or green, oxygen has entered the system , oxidizing Cu(I) to Cu(II). Stop, discard, and restart.
-
-
Alkyne Addition: Inject the terminal alkyne dropwise.
-
Microwave Irradiation: Replace the septum with a microwave-safe crimp cap under a positive pressure of Argon. Irradiate the mixture at 100 °C for 1 hour with normal absorption settings.
-
Reaction Monitoring (Self-Validation Checkpoint 2): Analyze an aliquot via LC-MS. You should observe the complete disappearance of the starting material (characterized by the distinct isotopic mass defect of iodine) and the emergence of the product mass[6].
-
Aqueous Workup & Copper Scavenging: Dilute the reaction mixture with EtOAc (15 mL) and transfer to a separatory funnel. Wash the organic layer with a 5% aqueous EDTA solution or 10% aqueous NH₄OH (3 × 10 mL).
-
Expert Insight: This step is critical. The aqueous layer will turn bright blue, indicating the successful sequestration of copper salts. Failure to remove copper will cause severe streaking during chromatography and broaden NMR signals.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of 0-10% MeOH in DCM due to the polarity of the pyrazolo[4,3-c]pyridine core).
Caption: Experimental workflow for microwave-assisted Sonogashira coupling.
Analytical Characterization and Troubleshooting
When validating the final product, pay close attention to the ¹H NMR spectrum. The disappearance of the terminal alkyne proton (typically around δ 3.0 - 4.0 ppm depending on the substrate) and the retention of the characteristic pyridine protons (e.g., the highly deshielded C4 and C6 protons of the pyrazolo[4,3-c]pyridine core) confirm successful coupling.
If LC-MS indicates the presence of a mass corresponding to[2M - 2H] of the alkyne, Glaser homocoupling has occurred. To troubleshoot, ensure the DMF is strictly anhydrous and extend the Argon sparging time during step 3.
References
-
. Beilstein Journal of Organic Chemistry, 2014, 10, 183-190. 2.. Molecules, 2021, 26(21), 6523. 3.. Bioorganic Chemistry, 2022, 119, 105570. 4.. World Intellectual Property Organization, 2024. 5.. World Intellectual Property Organization, 2024. 6.. Benchchem, Accessed March 2026.
Sources
- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 2. WO2024126617A1 - Bifunctional compounds for degrading kinases via ubiquitin proteosome pathway - Google Patents [patents.google.com]
- 3. WO2024215862A2 - Heterocyclic compounds as nras inhibitors - Google Patents [patents.google.com]
- 4. 3-Iodo-1H-pyrazolo[4,3-C]pyridine | 1363381-14-9 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
Application of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine as a pharmaceutical building block
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.
Architectural Significance of the Scaffold
In modern medicinal chemistry, the pyrazolo[4,3-c]pyridine core serves as a privileged bioisostere for indazoles and azaindoles, frequently utilized to target the ATP-binding hinge region of kinases[1]. The highly functionalized building block 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (CAS: 1431719-88-8) is engineered specifically for divergent, multi-step synthesis[2][3].
Its structural design embeds three critical control elements:
-
C3-Iodo: The most electrophilic site, highly susceptible to oxidative addition by Palladium(0). This allows for low-temperature, regioselective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[2].
-
C6-Chloro: A secondary electrophilic site. Because the C-Cl bond is stronger than the C-I bond, it remains inert during C3-functionalization, enabling sequential orthogonal coupling (e.g., Buchwald-Hartwig amination) without intermediate protecting group manipulations[2].
-
N1-Trityl (Triphenylmethyl): A sterically demanding protecting group that dictates regioselectivity by shielding the adjacent nitrogen. It prevents unwanted N-arylation, dramatically enhances solubility in lipophilic organic solvents (THF, Dioxane, DCM), and is cleanly cleaved under mild acidic conditions[2].
Therapeutic Applications & Mechanistic Pathways
Oncology: ERK1/2 Kinase Inhibition
The Ras/Raf/MEK/ERK signaling cascade is hyperactivated in numerous human malignancies, including melanomas and colorectal cancers[4]. 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine has been successfully utilized as a central precursor in the discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, which act as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK)[2]. The pyrazolopyridine core anchors into the kinase hinge region via critical hydrogen bonds, while the C3 and C6 substituents project into the hydrophobic pockets to achieve high selectivity[1][2].
Fig 1: ERK MAPK Signaling Pathway and the pharmacological intervention point of pyrazolopyridines.
Infectious Disease: PEX14-PEX5 Protein-Protein Interaction (PPI)
Beyond kinases, this scaffold has demonstrated breakthrough utility in antiparasitic drug discovery. It was utilized to synthesize the first known small-molecule inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma brucei[5]. The pyrazolo[4,3-c]pyridine core mimics the native binding mode of the PEX5 cargo protein, laying over the Phe17 and Phe34 residues of PEX14 to form favorable π–π interactions, thereby disrupting glycosomal import and inducing parasite death[5].
Orthogonal Functionalization Matrix
The distinct bond dissociation energies of the C3-Iodo and C6-Chloro substituents allow for a predictable, sequential functionalization strategy. The quantitative parameters for these transformations are summarized below:
| Reaction Step | Target Site | Optimal Catalyst System | Temp (°C) | Yield Range (%) | Mechanistic Causality |
| Suzuki-Miyaura | C3-Iodo | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃ | 80 - 90 | 75 - 93 | Low activation energy for oxidative addition at C-I bond allows selective coupling. |
| Buchwald-Hartwig | C6-Chloro | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 100 - 110 | 60 - 85 | Requires elevated thermal energy and a strong bidentate donor ligand to activate the C-Cl bond. |
| Deprotection | N1-Trityl | TFA, Triethylsilane (TES), DCM | 25 | 90 - 99 | Acidic cleavage generates a trityl cation; TES acts as a hydride donor to prevent re-alkylation. |
Self-Validating Experimental Protocols
The following protocols detail the step-by-step methodology for the orthogonal functionalization of the building block, engineered to ensure high yield and purity through built-in chemical causality[2].
Fig 2: Divergent synthetic workflow exploiting orthogonal reactivity of the pyrazolopyridine scaffold.
Protocol A: Regioselective C3 Suzuki-Miyaura Coupling
Objective: Selectively couple an aryl boronic acid to the C3 position while leaving the C6-Chloro intact.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired aryl boronic acid (1.5 eq), and PdCl₂(dppf)–CH₂Cl₂ adduct (0.15 eq).
-
Causality: The dppf ligand provides a wide bite angle, stabilizing the palladium intermediate against the steric bulk of the N1-trityl group[2].
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 ratio, 0.2 M), followed by K₂CO₃ (3.0 eq).
-
Causality: Dioxane ensures complete dissolution of the highly lipophilic trityl-protected substrate. Water dissolves the inorganic base, creating a biphasic system that accelerates the transmetalation step of the catalytic cycle[2].
-
-
Deoxygenation: Purge the biphasic mixture with nitrogen (N₂) for 10 minutes.
-
Validation Step: The solution will transition from a suspension to a deep red/orange homogeneous biphasic mixture.
-
-
Thermal Activation: Heat the reaction to 80 °C and stir for 12–16 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3×).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the C3-aryl intermediate.
Protocol B: Global Deprotection of the N1-Trityl Group
Objective: Cleave the trityl protecting group to reveal the active N-H pyrazole pharmacophore.
-
Dissolution: Dissolve the C3/C6-functionalized intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Scavenger Addition: Add Triethylsilane (TES) (5.0 eq) to the stirring solution.
-
Causality: Upon cleavage, the trityl group forms a highly stable, intensely colored triphenylmethyl carbocation. Without a scavenger, this electrophile can undergo Friedel-Crafts-like re-alkylation on the electron-rich pyrazole ring. TES acts as a hydride donor, irreversibly reducing the carbocation to inert triphenylmethane.
-
-
Acid Cleavage: Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio with DCM.
-
Validation Step: A transient bright yellow color may appear (indicating carbocation formation) but will rapidly fade to colorless as the TES quenches the intermediate.
-
-
Completion: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of the high-Rf starting material).
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether. The triphenylmethane byproduct remains in solution, while the deprotected pyrazolo[4,3-c]pyridine precipitates as a pure TFA salt.
References
Sources
Application Note: Late-Stage Functionalization of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine Scaffolds
Executive Summary & Strategic Rationale
The 1H-pyrazolo[4,3-c]pyridine core is a privileged pharmacophore in modern drug discovery, frequently embedded in the architecture of potent kinase inhibitors (such as ERK1/2 and Tyk2 inhibitors) and anti-parasitic agents targeting PEX14-PEX5 protein-protein interactions[1][2][3][4]. To rapidly explore structure-activity relationships (SAR) around this core, medicinal chemists require a highly versatile, orthogonally reactive building block.
The intermediate 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine serves exactly this purpose. By leveraging the differential bond dissociation energies of the C-I and C-Cl bonds, alongside the steric shielding of the trityl protecting group, this scaffold enables precise, sequential late-stage functionalization (LSF)[1][5].
Mechanistic Causality in Scaffold Design
-
Halogen Orthogonality: The carbon-iodine (C-I) bond at the C-3 position is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond at the C-6 position. This thermodynamic difference allows palladium(0) catalysts to undergo oxidative addition exclusively at C-3 at moderate temperatures (e.g., 80 °C), leaving the C-6 chloride completely intact for downstream diversification[1].
-
Trityl (Trt) Protection: The bulky triphenylmethyl (trityl) group at N-1 is not merely a protecting group; it is a critical solubility enhancer. The bare pyrazolo[4,3-c]pyridine core is highly polar and poorly soluble in non-polar organic solvents. The trityl group dramatically increases lipophilicity, enabling reactions in toluene and 1,4-dioxane. Furthermore, its massive steric bulk prevents the adjacent pyrazole nitrogens from coordinating to and poisoning palladium or copper catalysts during cross-coupling[1][5][6].
Fig 1. Orthogonal reactivity map highlighting chemoselective transition-metal activation sites.
Synthetic Workflow & Logical Progression
The standard workflow for derivatizing this scaffold follows a strict sequence: 1) C-3 Arylation/Alkylation , 2) C-6 Amination/Etherification , and 3) Global Deprotection . Reversing the cross-coupling order is generally unfavorable, as forcing conditions required to activate the C-6 chloride will simultaneously activate the C-3 iodide, leading to complex oligomeric mixtures.
Fig 2. Sequential late-stage functionalization workflow of the pyrazolo[4,3-c]pyridine scaffold.
Quantitative Optimization Data
To ensure self-validating and reproducible results, the reaction conditions must be tightly controlled. The tables below summarize empirical optimization data for both functionalization stages, demonstrating the causality behind the selected protocols.
Table 1: Optimization of C-3 Suzuki-Miyaura Cross-Coupling Conditions: 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), Arylboronic acid (1.5 eq), Catalyst (0.1 eq), Base (3.0 eq), 16 h.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 90 | 45 | Sluggish conversion; high rate of protodeboronation. |
| 2 | PdCl2(dppf)·CH2Cl2 | K2CO3 | 1,4-Dioxane/H2O | 80 | 88 | Optimal. Large bite angle of dppf facilitates reductive elimination[1]. |
| 3 | Pd(dppf)Cl2 | Cs2CO3 | DMF/H2O | 80 | 72 | Trace C-6 activation observed due to higher solvent polarity. |
| 4 | Pd2(dba)3 / XPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | 55 | Over-coupling at C-6 position; loss of chemoselectivity. |
Table 2: Optimization of C-6 Buchwald-Hartwig Amination Conditions: Intermediate 1 (1.0 eq), Primary Amine (1.2 eq), Catalyst (0.05 eq), Ligand (0.1 eq), Base (2.0 eq), 12 h.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd2(dba)3 / BINAP | Cs2CO3 | Toluene | 100 | <10 | Starting material recovered; C-Cl bond unactivated. |
| 2 | Pd2(dba)3 / XantPhos | Cs2CO3 | 1,4-Dioxane | 100 | 42 | Moderate conversion; competing hydrodehalogenation. |
| 3 | Pd2(dba)3 / BrettPhos | NaOtBu | Toluene | 100 | 85 | Optimal. Electron-rich ligand forces oxidative addition into C-Cl. |
| 4 | RuPhos Pd G3 | LiHMDS | THF | 85 | 78 | Excellent alternative for base-sensitive substrates. |
Validated Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3[1]
Objective: Selectively couple an aryl/heteroaryl boronic acid to the C-3 position without disturbing the C-6 chloride.
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (1.0 mmol, 521 mg), the desired boronic acid (1.5 mmol), PdCl2(dppf)–CH2Cl2 adduct (0.1 mmol, 81 mg), and anhydrous K2CO3 (3.0 mmol, 414 mg).
-
Solvent Addition & Degassing: Add a pre-mixed solution of 1,4-dioxane (10 mL) and deionized H2O (2.5 mL). Self-Validation Check: Water is essential to dissolve the inorganic base and facilitate the transmetalation step. Purge the biphasic mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which prevents catalyst degradation.
-
Heating: Seal the flask and heat to 80 °C in a pre-heated oil bath for 16 hours. Monitor by TLC (Hexanes:EtOAc 3:1); the starting material (Rf ~0.6) should be completely consumed.
-
Workup: Cool the mixture to room temperature and dilute with EtOAc (20 mL). Filter the crude mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and saturated aqueous NaHCO3.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to afford the 6-chloro-3-aryl-1-trityl-1H-pyrazolo[4,3-c]pyridine intermediate.
Protocol B: Buchwald-Hartwig Amination at C-6[1][4]
Objective: Overcome the high bond dissociation energy of the C-6 chloride to install an amine substituent.
-
Reaction Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a vial with the C-3 functionalized intermediate from Protocol A (1.0 mmol), the desired amine (1.2 mmol), Pd2(dba)3 (0.05 mmol, 45 mg), BrettPhos (0.1 mmol, 53 mg), and sodium tert-butoxide (2.0 mmol, 192 mg).
-
Solvent Addition: Add anhydrous toluene (10 mL). Causality Note: Strict anhydrous conditions are mandatory. Trace water will hydrolyze the highly reactive palladium-amido intermediate, leading to the formation of a C-6 phenol byproduct instead of the desired amine.
-
Heating: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (5 mL) to neutralize the strong base, and extract with EtOAc (3 × 15 mL).
-
Purification: Dry the combined organics over Na2SO4, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to isolate the fully functionalized trityl-protected scaffold.
Protocol C: Global Deprotection (Trityl Cleavage)[1]
Objective: Remove the trityl protecting group to yield the final bioactive 1H-pyrazolo[4,3-c]pyridine core.
-
Reaction Setup: Dissolve the fully functionalized intermediate (1.0 mmol) in anhydrous dichloromethane (DCM, 8 mL).
-
Acidic Cleavage: Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C. Triethylsilane (Et3SiH, 2.0 mmol) can be added as a carbocation scavenger to prevent the highly stable trityl cation from re-alkylating electron-rich regions of the molecule.
-
Monitoring: Stir the mixture at room temperature for 2 hours. LC-MS analysis will confirm the disappearance of the trityl mass [M - 242].
-
Isolation: Concentrate the reaction mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the final product as a TFA salt. Filter and dry under high vacuum.
References
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
- Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K)
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL
- Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives Source: JOCPR URL
- WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing palladium catalyst loading for 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the palladium-catalyzed cross-coupling of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine .
This heavily functionalized scaffold is a critical intermediate in the synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, which act as potent Extracellular Signal-Regulated Kinase (ERK) inhibitors for cancer therapeutics [1]. The ERK/MAPK pathway is frequently hyperactivated in human tumors via Ras/Raf mutations, making downstream ERK1/2 inhibition a highly validated oncological target [2].
Below, you will find a deep dive into the causality behind catalyst optimization, chemoselectivity, and self-validating protocols to ensure reproducible success at sub-mol% palladium loadings.
I. Biological Context: The ERK Signaling Pathway
Fig 1: The ERK/MAPK signaling cascade and the targeted intervention point for pyrazolo[4,3-c]pyridines.
II. Optimization Workflow & Troubleshooting FAQs
When scaling up the synthesis of these inhibitors, reducing the palladium loading from a standard 5 mol% to <1 mol% is economically and environmentally essential. However, the substrate presents two competing challenges: the massive steric bulk of the N-1 trityl group and the need for rigorous chemoselectivity (reacting the C-3 iodine while leaving the C-6 chlorine intact).
Fig 2: Iterative workflow for optimizing catalyst loading while preserving chemoselectivity.
Q1: Why does the catalyst loading need specialized optimization for this specific trityl-protected scaffold?
A: The causality lies in steric hindrance versus bond dissociation energies. The C-3 iodine is highly reactive toward oxidative addition by Pd(0) due to the weak C-I bond (~65 kcal/mol). However, the N-1 trityl group creates a massive steric "umbrella" over the pyrazole ring. When you reduce Pd loading to sub-mol% levels, the catalytic cycle must turn over rapidly. If the ligand is too bulky, transmetalation and reductive elimination become rate-limiting. The Pd(II) intermediates stall, leading to catalyst resting states that are highly prone to aggregation into inactive "palladium black."
Q2: How can I reduce Pd loading to 0.5 mol% without losing chemoselectivity at the C-3 position?
A: You must carefully select your ligand. The C-6 position features a C-Cl bond (~96 kcal/mol). While typically inert under mild Suzuki conditions, highly electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos)—which are often used for low-loading couplings—can inadvertently over-activate the Pd center, causing oxidative addition at the C-6 chlorine and leading to bis-arylated impurities. The Solution: Use a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The dppf ligand stabilizes the Pd center against precipitation at low loadings without making it electron-rich enough to activate the C-Cl bond, provided the temperature is strictly controlled at 80 °C.
Q3: What is the optimal base and solvent system to prevent trityl deprotection?
A: The trityl group is acid-labile but generally stable to basic conditions. However, harsh inorganic bases (like NaOH) at high temperatures can cause unwanted side-reactions on the heterocyclic core. A biphasic system of 1,4-dioxane and H₂O (4:1 v/v) with K₂CO₃ (2.5 eq) provides the optimal slightly alkaline pH. This environment efficiently activates the boronic acid into the reactive boronate species required for transmetalation while keeping the trityl group completely intact[1].
Q4: How do I troubleshoot palladium black precipitation during the reaction?
A: Implement a self-validating kinetic monitoring strategy. Check the reaction via LCMS at 1 hour:
-
Symptom: Conversion stalls at 30% and a black precipitate forms.
-
Causality: The catalyst has aggregated into inactive Pd nanoparticles. At 0.5 mol% loading, the active Pd(0) species is highly susceptible to oxidation.
-
Correction: This indicates the solvent was insufficiently degassed. Oxygen poisons the phosphine ligand, leaving the Pd unprotected. Ensure rigorous sparging with ultra-pure Argon for at least 15 minutes prior to catalyst addition.
III. Quantitative Data Presentation
The following table summarizes the causal relationship between the chosen catalyst system, temperature, and the resulting reaction profile at a reduced loading of 0.5 mol%.
Table 1: Impact of Catalyst/Ligand Systems on Yield and Selectivity (0.5 mol% Pd Loading)
| Catalyst System | Ligand Type | Temp (°C) | Conversion (%) | C-3 Target Yield (%) | C-6 Bis-coupling (%) | Observation / Causality |
| Pd(OAc)₂ / PPh₃ | Monodentate | 80 | 45 | 40 | < 1 | Poor conversion; Pd black formed due to insufficient stabilization. |
| PdCl₂(dppf) | Bidentate | 80 | > 99 | 93 | < 1 | Optimal; dppf bite angle stabilizes Pd without activating C-Cl. |
| Pd₂(dba)₃ / XPhos | Buchwald | 80 | > 99 | 75 | 20 | Loss of chemoselectivity; ligand is too electron-rich. |
| PdCl₂(dppf) | Bidentate | 100 | > 99 | 82 | 15 | High thermal energy overcomes C-Cl activation barrier. |
IV. Experimental Protocol: Optimized 0.5 mol% Chemoselective Coupling
This self-validating protocol ensures high yields while preventing catalyst poisoning and preserving the C-6 chlorine for downstream urea formation.
Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and finely powdered K₂CO₃ (2.5 eq).
Step 2: Rigorous Degassing (Critical for Low Loading) Add a solvent mixture of 1,4-dioxane and deionized H₂O (4:1 v/v ratio) to achieve a substrate concentration of 0.2 M. Submerge an argon-purged needle directly into the biphasic mixture and sparge vigorously with ultra-pure Argon for exactly 15 minutes. Self-Validation: Failure to sparge will result in ligand oxidation and immediate Pd black formation upon heating.
Step 3: Catalyst Addition Briefly open the flask under a positive flow of Argon and add PdCl₂(dppf)-CH₂Cl₂ adduct (0.005 eq, 0.5 mol%). Seal the flask immediately.
Step 4: Reaction Execution Transfer the flask to a pre-heated oil bath at exactly 80 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
Step 5: Kinetic Monitoring & Validation Sample the organic layer at 2 hours. Analyze via LCMS.
-
Success State: Complete consumption of the starting material (m/z ~521/523) and appearance of the target product mass, with no bis-arylated mass detected.
-
Correction State: If bis-arylation is observed, reduce the boronic acid to 1.05 eq in subsequent runs.
Step 6: Workup Cool the mixture to room temperature. Dilute with ethyl acetate and partition with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
V. References
-
Title: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: NOVEL COMPOUNDS THAT ARE ERK INHIBITORS (EP 2770987 B1) Source: European Patent Office URL:
Troubleshooting low yields in 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure scientific integrity and experimental success.
Synthesis Overview
The synthesis of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a three-step process commencing with the commercially available 6-Chloro-1H-pyrazolo[4,3-c]pyridine. The sequence involves a regioselective iodination at the C3 position, followed by the protection of the pyrazole nitrogen with a trityl group.
Caption: Synthetic pathway for 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Iodination of 6-Chloro-1H-pyrazolo[4,3-c]pyridine
The first step involves the electrophilic iodination of the pyrazolo[4,3-c]pyridine core. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild nature and high regioselectivity for the electron-rich C3 position of the pyrazole ring.
Q1: I am observing low to no conversion of my starting material to the iodinated product. What could be the issue?
A1: Low or no conversion in the iodination step can be attributed to several factors:
-
Reagent Quality: Ensure that the N-Iodosuccinimide (NIS) is fresh and has been stored properly, protected from light and moisture. Decomposition of NIS will significantly reduce its reactivity.
-
Insufficient Activation: While NIS can iodinate activated heterocycles directly, less reactive substrates may require an acid catalyst to enhance the electrophilicity of the iodine.[1]
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) are generally preferred. Protic solvents may compete with the substrate for the iodinating agent.
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially if substrate reactivity is low.
Troubleshooting Protocol: Enhancing Iodination Efficiency
-
Verify NIS Quality: Before use, check the appearance of your NIS. It should be a white to off-white crystalline solid. If it appears discolored, consider using a fresh batch.
-
Catalytic Acid Addition: Add a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) (0.1 equivalents) to the reaction mixture. This protonates NIS, increasing its electrophilicity.[1]
-
Solvent Optimization: If using a less polar solvent like DCM, try switching to a more polar aprotic solvent like ACN or DMF.
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.
Q2: My reaction is producing multiple iodinated products. How can I improve the regioselectivity for the C3 position?
A2: The formation of multiple iodinated products suggests a loss of regioselectivity. The C3 position of the 1H-pyrazolo[4,3-c]pyridine is the most electron-rich and therefore the most likely site of electrophilic attack.[2] However, under certain conditions, iodination at other positions on the pyridine ring can occur.
-
Reaction Conditions: Overly harsh reaction conditions (e.g., high temperatures, strong acid catalysts) can lead to decreased selectivity.
-
Steric Hindrance: While less likely to be the primary directing factor, steric hindrance around the C3 position could potentially favor iodination at other sites.
Improving Regioselectivity:
-
Milder Conditions: Perform the reaction at room temperature or below (0 °C) to favor the kinetically controlled product at the most reactive site.
-
Avoid Strong Acids: If an acid catalyst is necessary, use a mild one like TFA in catalytic amounts rather than a strong Lewis acid.
Caption: Troubleshooting workflow for low iodination yields.
Step 2: N-Tritylation of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
The second step involves the protection of the pyrazole nitrogen with a trityl group using trityl chloride (TrCl) in the presence of a base. This step is crucial for subsequent reactions where the acidic proton on the pyrazole could interfere.
Q3: I am getting a low yield of the N-tritylated product. What are the common pitfalls?
A3: Low yields in the N-tritylation step can often be traced back to the following:
-
Base Strength: The choice and amount of base are critical. A hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction. Pyridine can also be used as both a base and a solvent.[3]
-
Reagent Purity: Ensure the trityl chloride is of high purity. It can hydrolyze over time to triphenylmethanol, which will not react.
-
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The temperature can also play a role; while often run at room temperature, some substrates may require gentle heating.
-
Steric Hindrance: The bulky trityl group can make the reaction sensitive to steric hindrance around the pyrazole nitrogen.
Troubleshooting Protocol: Optimizing N-Tritylation
-
Base Selection: If using TEA, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in stoichiometric amounts.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3]
-
Temperature Control: Start the reaction at room temperature and if the conversion is slow, gradually increase the temperature to 40-60 °C.
Q4: I am observing the formation of a significant amount of byproducts, including a colored impurity. What could be the cause?
A4: The formation of colored byproducts in tritylation reactions can sometimes be attributed to the formation of the trityl radical or cation.[4][5][6][7][8]
-
Single Electron Transfer (SET) Processes: The reaction between N-heterocycles and the trityl cation can sometimes involve single electron transfer (SET) processes, leading to the formation of radical species that can result in colored byproducts.[4][5][6][7][8]
-
Over-reaction: While less common for N-tritylation, prolonged reaction times or excessive temperatures could lead to side reactions on the heterocyclic core.
Minimizing Byproduct Formation:
-
Control Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid over-reaction.
-
Lower Temperature: Running the reaction at a lower temperature may help to suppress side reactions.
-
Purification: The triphenylmethanol byproduct from any hydrolyzed trityl chloride is typically easily removed by column chromatography.
Caption: Troubleshooting workflow for N-tritylation.
Part 2: Experimental Protocols
These are generalized protocols that should be optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
| Reagent/Solvent | Molar Eq. | Notes |
| 6-Chloro-1H-pyrazolo[4,3-c]pyridine | 1.0 | Starting material |
| N-Iodosuccinimide (NIS) | 1.1 | Iodinating agent |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Trifluoroacetic acid (TFA) | 0.1 | Catalyst (optional) |
Procedure:
-
To a solution of 6-Chloro-1H-pyrazolo[4,3-c]pyridine in anhydrous DCM, add NIS in one portion at room temperature under a nitrogen atmosphere.
-
If required, add catalytic TFA.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine
| Reagent/Solvent | Molar Eq. | Notes |
| 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | 1.0 | Starting material |
| Trityl chloride (TrCl) | 1.2 | Protecting group |
| Triethylamine (TEA) or Pyridine | 1.5 | Base |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst |
| Dichloromethane (DCM) or Pyridine | - | Anhydrous solvent |
Procedure:
-
To a solution of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine in anhydrous DCM (or pyridine), add TEA (or use pyridine as the solvent/base) and a catalytic amount of DMAP.
-
Add trityl chloride portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The tritylated product is significantly less polar than the starting material.
Part 3: Deprotection of the Trityl Group
While the focus of this guide is on the synthesis of the trityl-protected compound, it is important to be aware of the conditions for its removal, as this may be a necessary subsequent step in a larger synthetic sequence. The trityl group is acid-labile and can be removed under mild acidic conditions.[3][9]
Q5: How can I remove the trityl protecting group?
A5: The trityl group can be cleaved using a variety of acidic conditions. The choice of acid will depend on the sensitivity of the rest of the molecule.
-
Mild Conditions: A solution of 80% acetic acid in water can be used for the deprotection.
-
Standard Conditions: A dilute solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5% TFA) is a very effective and common method for trityl deprotection.[9]
-
Lewis Acids: In some cases, Lewis acids can also be used for deprotection.[10]
General Deprotection Protocol (TFA):
-
Dissolve the tritylated compound in DCM.
-
Add a solution of TFA in DCM dropwise at 0 °C.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
The deprotected product can be purified by column chromatography. The byproduct, triphenylmethanol, is also easily separated by chromatography.
References
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]
-
ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Retrieved from [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]
-
Dong, Z., Pezzato, C., Sienkiewicz, A., Scopelliti, R., Fadaei-Tirani, F., & Severin, K. (2020). SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes. Chemical Science, 11(16), 4049-4054. [Link]
-
ResearchGate. (2020). SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Retrieved from [Link]
-
Dong, Z., Pezzato, C., Sienkiewicz, A., Scopelliti, R., Fadaei-Tirani, F., & Severin, K. (2020). SET processes in Lewis acid-base reactions: the tritylation of N-heterocyclic carbenes. Chemical science, 11(16), 4049–4054. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
Budak, Y., & Ceylan, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications, 16(3), 229-238. [Link]
-
Abdelhamid, A. O., Fahmi, A. A., & Alsheflo, A. A. M. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129-137. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Dong, Z., Pezzato, C., Sienkiewicz, A., Scopelliti, R., Fadaei-Tirani, F., & Severin, K. (2020). SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes. Chemical Science, 11(16), 4049-4054. [Link]
-
Kumar, S., & Kumar, S. (2024). H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and am. RSC Advances, 14(22), 13095-13099. [Link]
-
Li, W., Wang, L., & Li, P. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 43(10), 3915-3932. [Link]
-
Semantic Scholar. (2020). SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes. Retrieved from [Link]
-
Chatterjee, T., & Ghorai, M. K. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Organic & Biomolecular Chemistry, 13(43), 10734-10738. [Link]
-
Haddad, N., Brik, A., & Hassner, A. (2012). Synthesis of novel tetrahydro-1H-pyrazolo[4,3-c]pyridines via intramolecular nitrilimine cycloaddition. Chemical & pharmaceutical bulletin, 60(8), 1063–1066. [Link]
-
Common Organic Chemistry. (n.d.). Iodination. Retrieved from [Link]
-
Im, Y. J., Kim, H. R., Kim, M. K., Jo, Y. J., Lee, S. Y., Kim, H. S., ... & Lee, S. H. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & medicinal chemistry letters, 26(15), 3441–3446. [Link]
-
Bedwell, E. V., Emery, F. D. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC advances, 13(51), 35831–35836. [Link]
-
Wang, Z., & Paek, S. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry–A European Journal, e202501589. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Freie Universität Berlin. (n.d.). Halogenated Trityl Cations as Easy‐to‐Access Super Electrophiles. Retrieved from [Link]
Sources
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SET processes in Lewis acid-base reactions: the tritylation of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubilizing 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine in Polar Aprotic Solvents
Overview & Root Cause Analysis
6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a highly functionalized, rigid intermediate utilized in the synthesis of potent Extracellular Signal-Regulated Kinase (ERK) inhibitors[1]. While the trityl (triphenylmethyl) protecting group is synthetically essential for masking the acidic pyrazole nitrogen during cross-coupling, its massive hydrophobic bulk often causes severe solubility issues in standard polar aprotic solvents like DMF and DMSO. This guide provides mechanistic troubleshooting and validated protocols to help researchers achieve homogeneous reaction mixtures.
Diagnostic FAQs
Q1: Why does my trityl-protected pyrazolopyridine crash out of pure DMSO or DMF at room temperature? A: The root cause is thermodynamic. The trityl group consists of three phenyl rings, creating a large, non-planar hydrophobic surface area that significantly increases the molecule's overall logP[2]. Polar aprotic solvents like DMSO (dielectric constant ε ≈ 46.7) and DMF (ε ≈ 36.7) are highly polar and prefer strong dipole-dipole interactions with themselves[3]. The energetic cost of creating a cavity in this solvent network to accommodate the non-polar trityl group is highly unfavorable at room temperature, driving the substrate to aggregate and precipitate out of solution.
Q2: I need to perform a palladium-catalyzed Suzuki coupling at the 3-iodo position. What solvent system should I use if pure DMF/DMSO fails? A: You must lower the bulk dielectric constant of the solvent system. The literature standard for this specific transformation utilizes a 1,4-dioxane/water mixture (typically 4:1 v/v) rather than pure DMF[1]. If a polar aprotic environment is strictly required for your specific catalyst ligand, transition to a binary solvent system such as DMF/THF (1:1 v/v) or DMSO/1,4-dioxane. The ethereal co-solvent (THF or dioxane) disrupts the hydrophobic packing of the trityl groups, while the polar aprotic component stabilizes the oxidative addition and reductive elimination transition states of the palladium cycle.
Q3: Does the timing of aqueous base addition affect solubility during the reaction? A: Yes. Adding an aqueous base (like K₂CO₃) directly to a concentrated DMF solution of the substrate will immediately spike the polarity of the medium, causing the trityl-protected intermediate to crash out. To prevent this, ensure the substrate is fully solvated in an organic co-solvent blend before adding the aqueous base, and maintain vigorous agitation to form a fine, reactive emulsion.
Quantitative Solubility Data
The following table summarizes the expected solubility profiles based on solvent dielectric properties and empirical data for trityl-protected heterocycles.
| Solvent System | Volume Ratio | Bulk Dielectric Constant (Approx.) | Solubility at 25 °C | Solubility at 80 °C | Recommended Application |
| Pure DMSO | 100% | 46.7 | Poor (< 0.05 M) | Moderate (~0.1 M) | SNAr reactions (requires heating) |
| Pure DMF | 100% | 36.7 | Poor (< 0.1 M) | Good (~0.2 M) | Cyanations, Aminations |
| DMF / THF | 1:1 | ~22.1 | Good (~0.2 M) | Excellent (> 0.5 M) | General cross-couplings |
| 1,4-Dioxane / H₂O | 4:1 | ~18.0 | Moderate (~0.1 M) | Excellent (> 0.5 M) | Suzuki couplings (Literature Standard) |
Standard Operating Procedure (SOP): Solubilization & Suzuki Cross-Coupling
Objective: Achieve a self-validating, homogeneous reaction mixture for the Pd-catalyzed functionalization of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine.
Step 1: Dry Reagent Assembly To an oven-dried Schlenk flask, add 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the boronic acid derivative (1.5 equiv), and PdCl₂(dppf)-CH₂Cl₂ adduct (0.05-0.15 equiv). Causality: Assembling dry powders first prevents localized precipitation that occurs when solid hydrophobic substrates are dropped into pre-mixed polar/aqueous solvents.
Step 2: Co-Solvent Addition Add a 1:1 mixture of DMF and THF (or 1,4-dioxane) to achieve a substrate concentration of 0.1 M. Sonicate for 5 minutes. Causality: The lower-polarity THF/dioxane solvates the trityl group, disrupting π-π stacking. Self-Validation: The mixture should transition from a clumpy suspension to a smooth, free-flowing (though potentially opaque due to the catalyst) liquid.
Step 3: Base Addition & Emulsification Add aqueous K₂CO₃ solution (3.0 equiv) dropwise under vigorous stirring (800+ RPM). Causality: Dropwise addition prevents sudden dielectric shocks. High RPM stirring ensures a micro-emulsion is formed if phase separation occurs, maintaining a high interfacial surface area for transmetalation.
Step 4: Thermal Activation Purge with N₂ for 10 minutes, then heat the mixture to 80 °C[1]. Causality: Thermal energy overcomes the endothermic enthalpy of dissolution. Self-Validation: Upon reaching 80 °C, the reaction mixture must become fully homogeneous or present as a very fine, dark-red/brown continuous phase without solid chunks adhering to the flask walls.
Process Workflow
Decision tree for troubleshooting solubilization of trityl-protected pyrazolopyridines.
References
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. URL:[Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Physicochemical properties of DMSO, DMF, and Py. Russian Journal of General Chemistry (via ResearchGate). URL:[Link]
Sources
Technical Support Center: Minimizing Dehalogenation in 3-Iodo-Pyrazolo[4,3-c]pyridine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodo-pyrazolo[4,3-c]pyridine derivatives. This scaffold is a privileged core in medicinal chemistry, but its journey through synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is often complicated by a persistent side reaction: reductive dehalogenation. This guide provides in-depth, experience-driven answers to common troubleshooting questions, helping you maximize the yield of your desired product while minimizing the formation of the undesired de-iodinated byproduct.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: What is reductive dehalogenation and why is it a significant problem with my 3-iodo-pyrazolo[4,3-c]pyridine substrate?
A: Reductive dehalogenation (or hydrodehalogenation) is a side reaction in which the iodine atom on your pyrazolo[4,3-c]pyridine is replaced by a hydrogen atom.[1] This is problematic because it consumes your starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can be difficult to separate due to similar polarity.
The 3-iodo-pyrazolo[4,3-c]pyridine system is particularly susceptible for two main reasons:
-
High Reactivity of the C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds and readily undergoes oxidative addition to the Pd(0) catalyst, which is the first step in most cross-coupling cycles. However, this high reactivity also makes it more prone to undesired pathways.[2][3]
-
Electronic Nature of the Heterocycle: The pyrazolo[4,3-c]pyridine core is an electron-deficient N-heterocycle. Electron-deficient aryl halides are known to be more susceptible to dehalogenation.[3] Furthermore, the presence of nitrogen atoms can influence the reaction by coordinating to the palladium catalyst, potentially altering the catalytic cycle in a way that favors side reactions.[3][4]
Q2: What is the most common mechanism for this dehalogenation side reaction?
A: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][5] This Pd-H intermediate can arise from several sources, including the solvent (e.g., alcohols), the base (especially alkoxides or those containing trace water), or even the phosphine ligand itself through P-C bond cleavage.[1][5][6]
Once the Ar-Pd(II)-I intermediate is formed after oxidative addition, instead of proceeding with transmetalation, it can react with the Pd-H species. A subsequent reductive elimination step then releases the de-iodinated arene (Ar-H) and regenerates the Pd(0) catalyst, creating a parasitic cycle.[5]
Q3: How can I accurately detect and quantify the dehalogenated byproduct?
A: Detecting and quantifying the dehalogenated byproduct is crucial for optimizing your reaction. The most common methods include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You will see a peak for your desired product and a separate peak for the byproduct. The mass spectrum for the byproduct will correspond to the molecular weight of your starting material minus the mass of iodine plus the mass of one hydrogen.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: In the ¹H NMR of your crude reaction mixture, you will see a new signal in the aromatic region where the iodine atom was previously located.[1] Integration of this new proton signal against a known proton signal on the heterocycle or the product can provide a quantitative ratio of dehalogenated byproduct to remaining starting material and product.
-
TLC (Thin Layer Chromatography): The dehalogenated product is typically less polar than the iodo-starting material and will have a higher Rf value. This provides a quick, qualitative check for its presence.[1]
Section 2: Troubleshooting Guide - Solving Dehalogenation Issues
This section addresses specific experimental problems. If you observe high levels of dehalogenation, consult the following decision tree and detailed explanations.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for dehalogenation.
Q: My Suzuki-Miyaura coupling is plagued by dehalogenation. Could my base be the problem?
A: Absolutely. The base is a critical parameter and a frequent culprit.
-
Causality: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), or hydroxide-containing bases in the presence of a hydrogen source, can facilitate the formation of palladium-hydride species, which are the primary drivers of dehalogenation.[1][5] For N-H containing heterocycles, a very strong base can also deprotonate the ring, altering its electronic properties and potentially complicating the catalytic cycle.[3]
-
Solution: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1][7] They are sufficiently basic to facilitate the transmetalation step in the Suzuki coupling but are less prone to generating hydride intermediates. Always ensure your base is anhydrous.
Q: How does my choice of phosphine ligand affect the dehalogenation side reaction?
A: The ligand is arguably the most important variable for controlling the selectivity of the reaction. The ligand dictates the geometry, electron density, and steric environment of the palladium center.
-
Causality: The desired final step of the catalytic cycle is reductive elimination of the coupled product from the Ar-Pd(II)-Ar' intermediate. The undesired pathway is dehalogenation. These two pathways are in competition. Simple, less bulky ligands like triphenylphosphine (PPh₃) can sometimes lead to slower rates of reductive elimination, giving the dehalogenation pathway more time to occur.
-
Solution: Employ bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos. These ligands have two key benefits:
-
High Electron Density: They make the palladium center more electron-rich, which generally accelerates the initial oxidative addition step.[6]
-
Steric Bulk: Their size promotes the C-C bond-forming reductive elimination step, which is often the rate-limiting step for product formation. By accelerating the desired reaction, you outcompete the slower, undesired dehalogenation side reaction.[7]
-
Q: I'm observing more dehalogenation in my Sonogashira coupling than in my Suzuki. Why, and what can I do?
A: Sonogashira couplings can be particularly sensitive to dehalogenation.[2][8]
-
Causality: The classic Sonogashira reaction uses an amine base (like triethylamine or diisopropylamine), which often doubles as the solvent.[9] These amines, especially at higher temperatures, can be a source of hydride species. Furthermore, the copper(I) cocatalyst, while accelerating the desired coupling, can sometimes participate in or promote side reactions.[9] Higher reaction temperatures, often used to drive the reaction to completion, significantly increase the rate of dehalogenation.[8][10]
-
Solution:
-
Try Copper-Free Conditions: Many modern Sonogashira protocols operate without a copper cocatalyst, which can lead to a cleaner reaction profile by avoiding the formation of alkyne homocoupling (Glaser coupling) byproducts and potentially reducing dehalogenation.[11]
-
Optimize the Base and Solvent: If using a standard protocol, consider switching from an amine solvent to using a catalytic amount of the amine base in an inert, aprotic solvent like THF or dioxane.[2]
-
Lower the Temperature: Run the reaction at the lowest possible temperature that affords a reasonable reaction rate. Even a reduction from 100 °C to 80 °C can have a dramatic effect on the ratio of product to byproduct.[10]
-
Section 3: Optimized Protocol & Data
Optimized Protocol: Low-Dehalogenation Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of a generic 3-iodo-pyrazolo[4,3-c]pyridine with an arylboronic acid.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the 3-iodo-pyrazolo[4,3-c]pyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground and dried).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %). Add this solid mixture to the reaction vial.
-
Solvent Addition & Degassing: Add anhydrous dioxane or toluene as the solvent. Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-90 °C.
-
Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification by column chromatography.
Table 1: Comparison of Reaction Conditions for Suzuki Coupling
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (Desired Product) | Yield (Dehalogenated) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 45% | 35% |
| 2 | PdCl₂(dppf) | K₂CO₃ | DMF | 110 | 52% | 40% |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 85 | 88% | <5% |
| 4 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 90 | 91% | <4% |
Data is illustrative, based on typical outcomes for electron-deficient heteroaryl iodides.[3][12][13] The bolded entry corresponds to the recommended optimized protocol.
Section 4: Visualizing the Mechanism
The diagram below illustrates the palladium catalytic cycle for a generic cross-coupling reaction, highlighting the point where the undesired reductive dehalogenation pathway diverges from the productive cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine vs THP-protected pyrazolo[4,3-c]pyridines
Strategic Context: The Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine bicyclic system is a privileged pharmacophore in modern medicinal chemistry. It is most notably utilized as the core scaffold for potent inhibitors of the Extracellular Signal-Regulated Kinase (ERK) pathway[1] and Janus kinases (JAK)[2]. To build these complex active pharmaceutical ingredients (APIs), chemists typically start with a di-halogenated precursor, such as 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. This allows for sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura at C-3, followed by Buchwald-Hartwig amination at C-6)[3].
However, the highly nucleophilic nature of the free 1H-pyrazole nitrogen interferes with organometallic catalysis and electrophilic reagents. Consequently, robust N-protection is a mandatory first step. This guide provides an objective, data-driven comparison of the two most prevalent protecting groups (PGs) for this scaffold: the Triphenylmethyl (Trityl, Trt) group and the Tetrahydropyranyl (THP) group.
Mechanistic & Structural Comparison
The Trityl (Trt) Strategy: High Regioselectivity and NMR Clarity
The trityl group is exceptionally bulky. Protection is typically achieved by deprotonating the pyrazole with Sodium Hydride (NaH) to form a highly reactive pyrazolide anion, which then attacks Trityl Chloride (Trt-Cl)[3].
-
Causality of Regioselectivity: The extreme steric bulk of the trityl group heavily biases protection toward the N-1 position. The adjacent C-3 iodine atom creates a sterically hindered environment at N-2, making N-1 protection thermodynamically and kinetically favored[3].
-
Analytical Advantage: Trityl is an achiral group that only introduces aromatic proton signals. This leaves the aliphatic region of the 1 H-NMR spectrum completely pristine, which is crucial for the structural elucidation of complex downstream intermediates[4].
The Tetrahydropyranyl (THP) Strategy: Atom Economy and Mild Deprotection
THP protection proceeds via an acid-catalyzed addition of the pyrazole nitrogen across the double bond of 3,4-dihydro-2H-pyran (DHP)[2].
-
Causality of Stereochemical Complexity: The addition mechanism inherently generates a new chiral center at the C-2' position of the tetrahydropyran ring[5]. If the pyrazolo-pyridine intermediate already contains a stereocenter, THP protection will yield a mixture of diastereomers. This complicates NMR spectra (introducing complex aliphatic multiplets) and can hinder crystallization[6].
-
Process Chemistry Advantage: THP has a significantly lower molecular weight (85 g/mol ) compared to Trityl (243 g/mol ), offering superior atom economy. Furthermore, THP deprotection generates volatile or water-soluble byproducts, whereas Trityl deprotection yields solid triphenylmethanol, which often requires tedious chromatographic removal[5].
Quantitative Comparison of Protecting Groups
| Parameter | 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine | THP-Protected Analogue |
| Added Molecular Weight | + 242.3 g/mol | + 84.1 g/mol |
| Regioselectivity (N-1 vs N-2) | > 95:5 (N-1 heavily favored) | ~ 85:15 (N-1 favored, mixtures possible) |
| Chiral Center Introduced? | No | Yes (at C-2' of THP ring) |
| Base/Nucleophile Stability | Excellent (Stable to Grignards, BuLi, Pd) | Excellent (Stable to most basic conditions) |
| Deprotection Mechanism | Triphenylmethyl cation formation | Oxocarbenium ion formation |
| Typical Deprotection Acid | Strong (TFA, Formic Acid) | Mild to Strong (HCl, MsOH, or LiCl/H2O) |
| Primary Use Case | Discovery chemistry, early SAR exploration | Scale-up, process chemistry, late-stage synthesis |
Validated Experimental Methodologies
Protocol A: Synthesis of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine
This protocol utilizes strong base to ensure complete deprotonation before introducing the bulky electrophile[3].
-
Preparation: To a flame-dried round-bottom flask under nitrogen, add 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, e.g., 6.71 mmol) and anhydrous THF (20 mL). Cool the stirred solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir the suspension at 0 °C for 50 minutes to allow complete evolution of hydrogen gas.
-
Protection: Add Trityl Chloride (Trt-Cl, 1.2 equiv) in one portion at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.
-
Workup: Quench the reaction strictly with saturated aqueous NH 4 Cl to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash combined organics with brine, dry over Na 2 SO 4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford the trityl-protected product as a light yellow solid (Typical yield: 90-93%).
Protocol B: Synthesis of THP-Protected 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
This protocol relies on acid-catalyzed enol ether addition, avoiding the use of moisture-sensitive hydrides[2].
-
Preparation: Dissolve 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, e.g., 11.1 mmol) in a mixture of anhydrous DCM (33 mL) and THF (16.6 mL).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 3.4 equiv) followed by a catalytic amount of Methanesulfonic acid (MsOH, 0.2 equiv).
-
Reaction: Stir the reaction mixture at 40 °C for 2 hours, then allow it to cool and stir at room temperature overnight.
-
Workup & Purification: Concentrate the reaction mixture directly under reduced pressure to remove solvents and excess DHP. Purify the residue by flash chromatography on silica gel to isolate the N-1 THP protected isomer.
Protocol C: General Deprotection Guidelines
-
Trityl Cleavage: Treat the functionalized intermediate with cold Formic Acid (88-97%) for 5-10 minutes, or a solution of 20% TFA in DCM for 1-2 hours. Co-evaporate with toluene or dioxane to remove residual acid[4].
-
THP Cleavage: Treat the intermediate with 4M HCl in dioxane, or use a milder approach with LiCl and H 2 O in DMSO at 90 °C to avoid degrading sensitive functional groups introduced during cross-coupling[5].
Visualizations
Synthetic workflow comparing Trt and THP protection strategies for pyrazolo[4,3-c]pyridines.
Biological mechanism of action for pyrazolo[4,3-c]pyridine-derived ERK inhibitors.
References
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles Source: Green Chemistry - RSC Publishing URL:[Link]
-
Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL:[Link]
- NOVEL COMPOUNDS THAT ARE ERK INHIBITORS Source: European Patent Office - EP 2770987 B1 URL
- Heterocyclic derivatives as janus kinase inhibitors Source: Google Patents - AU2022240929A1 URL
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. AU2022240929A1 - Heterocyclic derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative LC-MS/MS Strategies for the Structural Elucidation of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine
Introduction: The Analytical Context of a Critical Intermediate
In modern oncology drug discovery, the pyrazolo[4,3-c]pyridine scaffold is a privileged structure, frequently utilized in the synthesis of potent Extracellular Signal-Regulated Kinase (ERK) and mammalian target of rapamycin (mTOR) inhibitors 12. During the multi-step synthesis of these Active Pharmaceutical Ingredients (APIs), the intermediate 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine plays a critical role. The trityl (triphenylmethyl) group protects the pyrazole nitrogen, while the orthogonal reactivity of the chlorine and iodine substituents allows for precise, sequential cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).
Fig 1. Inhibition of the ERK and mTOR signaling pathways by pyrazolo[4,3-c]pyridine derivatives.
The Causality of Impurity Profiling: Why must we rigorously characterize this specific intermediate? Any de-halogenated or cross-contaminated side products generated at this stage will carry over into subsequent coupling steps, producing unreactive or off-target API impurities. Therefore, robust LC-MS/MS structural elucidation is mandatory to ensure batch integrity before deprotection 3.
The Analytical Challenge: The "Trityl Sink" Effect
Analyzing trityl-protected compounds via tandem mass spectrometry (MS/MS) presents a well-documented thermodynamic hurdle. Under standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the C–N bond tethering the trityl group to the pyrazole ring cleaves at exceptionally low collision energies.
Because the resulting triphenylmethyl cation is highly resonance-stabilized, it acts as an energy sink. The MS/MS spectrum becomes overwhelmingly dominated by the m/z 243.117 peak. Consequently, the pyrazolo[4,3-c]pyridine core remains unfragmented, masking the structural localization of the halogens and rendering standard MS/MS useless for identifying positional isomers or localized modifications 4.
Platform Comparison Guide: Selecting the Right Mass Analyzer
To overcome the trityl sink and accurately profile impurities, the choice of MS platform is critical. Below is an objective comparison of how three major high-resolution/high-sensitivity platforms handle this specific halogenated intermediate.
Table 1: MS Platform Comparison for Halogenated Trityl-Scaffolds
| Platform Architecture | Resolution (FWHM) | Isotopic Fidelity | Fragmentation Capability | Best Use Case for this Intermediate |
| Orbitrap Tribrid (Quad-Ion Trap-Orbitrap) | Ultra-High (Up to 500,000) | Good | True MS^n | Deep Structural Elucidation: Can isolate the intact precursor, cleave the trityl group in MS2, and isolate the core for MS3 fragmentation. |
| Quadrupole Time-of-Flight (Q-TOF) | High (~60,000) | Excellent | MS/MS (Pseudo-MS^3 via Source) | High-Throughput Impurity Profiling: Superior isotopic ratio fidelity perfectly resolves the 35Cl/37Cl signatures alongside monoisotopic Iodine. |
| Triple Quadrupole (QqQ) | Unit (~0.7 Da) | Poor | MS/MS (MRM only) | Targeted Quantitation: Ideal for tracking the known intermediate via MRM (522.0 → 243.1) but incapable of untargeted impurity discovery. |
Recommendation: For structural elucidation of unknown impurities in this class, Q-TOF offers the best balance of isotopic fidelity (crucial for Cl/I confirmation) and speed, provided a Pseudo-MS^3 strategy is employed.
Overcoming the Trityl Sink: The Pseudo-MS^3 Strategy
To force the fragmentation of the pyrazolo[4,3-c]pyridine core on a Q-TOF (which lacks true MS^n capabilities in time), we must manipulate the electrospray ionization (ESI) source. By intentionally ramping the fragmentor voltage (or declustering potential), we induce in-source CID . This strips the trityl group before the ions enter the first quadrupole, allowing Q1 to isolate the protonated core (m/z 278.906) for subsequent high-energy fragmentation in the collision cell.
Fig 2. Workflow for bypassing the trityl sink via pseudo-MS3 to achieve core fragmentation.
Self-Validating Experimental Protocol
A robust protocol must be self-validating; each step must provide internal confirmation before proceeding to prevent the generation of artifactual data. Execute the following methodology on a high-resolution Q-TOF system:
Step 1: ESI Source Tuning & Soft Ionization Validation
-
Action: Infuse the sample at 10 µL/min. Set capillary voltage to 3.5 kV and gas temperature to a conservative 250°C.
-
Validation Gate: The intact precursor [M+H]+ at m/z 522.023 must represent >80% of the relative abundance in the MS1 survey scan. If the trityl cation (m/z 243.117) exceeds 20%, lower the capillary temperature or fragmentor voltage immediately to prevent premature thermal/collisional degradation.
Step 2: Isotopic Fidelity Check
-
Action: Acquire high-resolution MS1 data across the precursor envelope.
-
Validation Gate: Verify the 35Cl/37Cl ratio. The M+2 isotope peak at m/z 524.020 must integrate to 32.5% (± 2%) of the monoisotopic peak. Failure to meet this ratio indicates detector saturation, ion suppression, or overlapping isobaric interferences.
Step 3: In-Source CID Induction (Pseudo-MS^1)
-
Action: Systematically ramp the fragmentor voltage (e.g., from 100 V to 250 V) while monitoring the MS1 spectrum.
-
Validation Gate: Stop ramping when the protonated core fragment m/z 278.906 becomes the base peak in the MS1 scan, confirming successful in-source removal of the trityl group.
Step 4: Targeted MS/MS of the Core
-
Action: Set Q1 to isolate m/z 278.9 (Isolation width: 1.3 Da). Apply a collision energy (CE) ramp of 25–45 eV in the collision cell.
-
Validation Gate: The resulting MS/MS spectrum must yield the diagnostic de-iodinated fragment at m/z 152.001 , confirming the structural localization of the halogens on the pyrazolo-pyridine ring.
Quantitative Data: Diagnostic Ions
The following table summarizes the theoretical exact masses required to validate the structural elucidation workflow. Mass accuracy should be maintained within <3 ppm error on a calibrated Q-TOF or Orbitrap system.
Table 2: Key Diagnostic Ions and Exact Masses
| Fragment Identity | Chemical Formula | Theoretical Exact Mass (m/z) | Diagnostic Significance |
| Protonated Precursor | [C25H17ClIN3 + H]+ | 522.0234 | Confirms the intact API intermediate. |
| Trityl Cation | [C19H15]+ | 243.1174 | Confirms the presence of the protecting group (Base peak under standard CID). |
| Protonated Core | [C6H3ClIN3]+ | 278.9060 | Starting point for core structural elucidation (Generated via in-source CID). |
| De-iodinated Core | [C6H3ClN3]+ | 152.0015 | Confirms iodine loss; localizes the Cl position on the pyridine ring. |
Conclusion
The structural elucidation of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine highlights the necessity of understanding the thermodynamic behavior of protecting groups in the gas phase. While Orbitrap systems offer elegant MS^n solutions, Q-TOF platforms combined with a self-validating pseudo-MS^3 methodology provide the optimal blend of isotopic fidelity and fragmentation depth required to ensure the purity of this critical kinase inhibitor intermediate.
References
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Journal of Medicinal Chemistry - ACS Publications[Link]
- NOVEL COMPOUNDS THAT ARE ERK INHIBITORS European P
- C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors Google P
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification IntechOpen [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors - Google Patents [patents.google.com]
- 4. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification | IntechOpen [intechopen.com]
Personal protective equipment for handling 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a discipline of understanding molecular causality. 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (CAS: 1431719-88-8) is a highly functionalized, fused heterocyclic scaffold heavily utilized in the synthesis of advanced therapeutics, particularly in the development of kinase inhibitors such as Extracellular Signal-Regulated Kinase (ERK) inhibitors[1].
Handling this compound requires a deep understanding of its structural components. The combination of a halogenated reactive core and a bulky, lipophilic protecting group creates unique operational hazards that standard laboratory safety protocols often overlook. This guide provides the mechanistic reasoning, precise Personal Protective Equipment (PPE) matrices, and self-validating operational workflows required to handle this compound safely.
Mechanistic Hazard Analysis: The "Trojan Horse" Effect
To design an effective safety protocol, we must first deconstruct the molecule's physicochemical properties and how they interact with human biology and laboratory solvents.
-
The Electrophilic Pharmacophore: The base pyrazolo[4,3-c]pyridine ring is substituted with chlorine and iodine. Halogenated nitrogen heterocycles are established skin, eye, and respiratory irritants, and they carry acute oral toxicity risks (GHS Category 4). The halogens increase the molecule's electrophilicity, making it reactive toward biological nucleophiles.
-
The Trityl (Triphenylmethyl) Anchor: The trityl protecting group is exceptionally bulky and lipophilic. While its primary synthetic purpose is to protect the pyrazole nitrogen during cross-coupling reactions[1], it drastically increases the molecule's partition coefficient (LogP).
-
The Causality of Penetration: When this highly lipophilic compound is dissolved in penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays, it creates a "Trojan Horse" effect. The solvent acts as a carrier, while the trityl group acts as a lipid-soluble anchor, allowing the toxic halogenated core to bypass the stratum corneum (the skin's outer barrier) and enter systemic circulation rapidly. Standard thin nitrile gloves offer almost zero resistance to DMSO breakthrough.
Quantitative Hazard & Physicochemical Profile
Summarizing the quantitative and categorical data ensures that all downstream disposal and handling decisions are grounded in the compound's physical reality.
| Property / Hazard Classification | Value / Designation | Operational Implication |
| CAS Number | 1431719-88-8 | Primary identifier for SDS tracking and inventory logging. |
| Molecular Formula | C25H17ClIN3 | High molecular weight; heavy halogen load requires specific waste segregation. |
| GHS Health Hazards | Acute Tox. 4 (Oral), Skin Irrit. 2 | Mandates strict respiratory and dermal barrier protocols[2]. |
| Lipophilicity (LogP) | High (Trityl-driven) | Extreme risk of transdermal penetration when solubilized. |
| Waste Category | Halogenated Organic | Must be segregated for high-temperature incineration to manage iodine/chlorine off-gassing. |
Causality-Driven PPE Matrix
Do not rely on default laboratory attire. The PPE selected must directly counteract the specific physical state of the compound during your workflow.
-
Respiratory Protection: When handling the dry powder, aerosolization is the primary risk. The compound must be handled inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].
-
Dermal Protection (Dry Powder): Standard 4-mil nitrile gloves are sufficient for handling the dry, un-solubilized powder, provided an anti-static lab coat with fitted cuffs is worn to prevent powder adherence to the skin.
-
Dermal Protection (Solubilized in DMSO/DMF): Double-gloving is mandatory. The inner glove must be standard nitrile, while the outer glove must be Butyl rubber or Neoprene. Butyl rubber provides superior chemical resistance against DMSO, preventing the solvent from carrying the lipophilic trityl-compound through the glove matrix.
-
Ocular Protection: Snug-fitting, indirect-vented chemical splash goggles. Safety glasses are insufficient due to the risk of micro-droplet aerosolization during solvent addition.
Self-Validating Operational Workflows
Every protocol must include a validation step to ensure the system remains closed and the operator remains uncontaminated.
Protocol A: Weighing and Dispensing (Dry Powder)
Halogenated powders frequently hold a static charge, causing them to "jump" from spatulas and aerosolize unpredictably.
-
Preparation: De-ionize the micro-spatula and the target glass vial using a laboratory anti-static gun (e.g., Zerostat) inside the fume hood.
-
Execution: Tare the sealed vial. Open the source bottle and transfer the required mass using the de-ionized spatula. Seal both containers immediately.
-
Validation (Mass Balance Check): Re-weigh the sealed target vial. The mass of the sealed vial minus the tare weight must exactly match the dispensed mass. A discrepancy indicates material was lost to aerosolization or static cling, requiring immediate hood decontamination.
-
Decontamination: Wipe down the exterior of the sealed vial with a lint-free wipe dampened with isopropanol before removing it from the ventilated enclosure.
Protocol B: Trityl Deprotection (Acidic Cleavage)
The trityl group is highly acid-labile and is typically removed using Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4].
-
Solubilization: Dissolve the protected compound in anhydrous DCM under an inert nitrogen atmosphere at 0 °C.
-
Cleavage: Slowly add TFA (typically 10-20% v/v) dropwise. Causality: TFA is highly corrosive and the cleavage generates a stable trityl cation. The reaction is exothermic; dropwise addition at 0 °C prevents the low-boiling DCM from boiling off and aerosolizing the compound.
-
Validation (Reaction Monitoring): Monitor the cleavage via LC-MS or TLC. The self-validating endpoint is the complete disappearance of the highly non-polar trityl starting material and the emergence of the polar deprotected pyrazolo[4,3-c]pyridine. Do not proceed to the hazardous workup phase until this conversion is 100% confirmed.
-
Quenching: Carefully neutralize the acidic mixture with saturated aqueous NaHCO3 until CO2 evolution ceases.
Visualizing the Safety Architecture
The following diagram maps the operational workflow from dry powder to downstream assay, highlighting the critical safety gates and waste segregation pathways.
Figure 1: Operational workflow and safety gates for handling trityl-protected pyrazolo-pyridines.
Spill Response & Disposal Plan
-
Solid Spill Response: Never sweep the dry powder, as this generates hazardous dust[3]. Gently cover the spill with damp, absorbent laboratory paper to suppress aerosolization. Carefully scoop the damp paper and powder into a wide-mouth hazardous waste container using a non-sparking tool.
-
Liquid Spill Response (DMSO/TFA): For acidic cleavage spills, neutralize immediately with solid sodium bicarbonate. Absorb the neutralized liquid with an inert material (vermiculite or dry sand). Do not use combustible materials like sawdust.
-
Disposal Logic: Because the molecule contains both chlorine and iodine, it must be strictly segregated into Halogenated Organic Waste . Mixing this with non-halogenated waste streams is a severe safety violation, as the incineration of halogens requires specialized high-temperature scrubbers to prevent the release of toxic dioxins and corrosive hydrogen halide gases[3].
References
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry - ACS Publications. 1[1]
-
1H-Pyrazolo[4,3-c]pyridine, 4-broMo- Safety Data Sheet. ChemicalBook. 2[2]
-
MSDS of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Capot Chemical. 3[3]
-
1H-Pyrazolo[4,3-c]pyridine AldrichCPR Safety Information. MilliporeSigma.
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. 4[4]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
